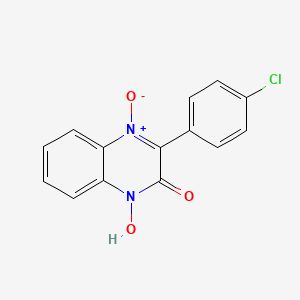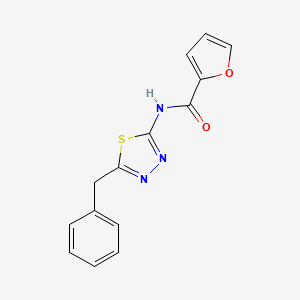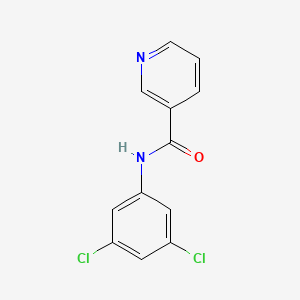
3-(4-chlorophenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Quinoxaline derivatives, including those similar to 3-(4-chlorophenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide, are synthesized through various methods. One approach involves the reaction of 3-hydroxy-2-phenylquinoxaline 1-oxide with acetyl chloride, leading to a chloro compound with a simultaneous loss of its N-oxide function, indicating a nucleophilic mechanism of chlorination (Ahmad et al., 1965). Another method involves the reaction of quinoxaline 1,4-dioxide with acetic anhydride, producing 1-acetoxy-2(1H)-quinoxalinone, which is prone to hydrolysis to yield 1-hydroxy-2(1H)-quinoxalinone (Ahmed et al., 1987).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives, including 3-(4-chlorophenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide, can be analyzed through various spectroscopic techniques. X-ray crystallographic analysis has been employed to understand the structural characteristics of related compounds, revealing details such as acyloin-endiol tautomerism in quinoxaline 1,4-di-N-oxide analogues (Xu et al., 2011).
Chemical Reactions and Properties
Quinoxaline derivatives undergo various chemical reactions, demonstrating their reactive nature. For example, the reaction of quinoxaline 1,4-dioxides with acetic anhydride leads to different products based on the substituents and reaction conditions (Ahmed et al., 1987). The presence of electron-donating or electron-withdrawing groups can significantly influence the reactivity and the products formed.
Physical Properties Analysis
The physical properties of quinoxaline derivatives, including solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. For instance, the crystal structure of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide, a related compound, has been determined, providing insights into its physical characteristics (Xu et al., 2011).
Chemical Properties Analysis
The chemical properties of 3-(4-chlorophenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide and similar compounds are characterized by their reactivity towards various reagents and conditions. These compounds can participate in numerous chemical reactions, leading to a wide range of derivatives with diverse biological and chemical applications. The selective hydrogenation of chloro-hydroxyquinoxaline oxides and the synthesis of quinoxaline derivatives by selective modification highlight the versatility and reactivity of these compounds (Malz et al., 1993), (Maichrowski et al., 2013).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-1-hydroxy-4-oxidoquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3/c15-10-7-5-9(6-8-10)13-14(18)17(20)12-4-2-1-3-11(12)16(13)19/h1-8,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGGUHYLDIZDCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=[N+]2[O-])C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-1-hydroxyquinoxalin-2(1H)-one 4-oxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(isopropylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5527629.png)

![2-benzyl-9-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5527642.png)

![methyl 3-{[(2-nitrophenyl)thio]amino}benzoate](/img/structure/B5527653.png)
![5,6-dimethyl-4-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5527659.png)
![1,6,7-trimethyl-8-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5527674.png)
![7-[(5-acetyl-2-thienyl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5527688.png)
![(1S*,5R*)-3-[(3,4-dimethoxyphenyl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5527690.png)
![2-amino-N-(3,5-difluoro-4-methoxybenzyl)-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5527704.png)
![(3R*,4S*)-1-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5527717.png)

![4-[(ethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5527741.png)